molecular formula C9H6N4 B13670992 [1,2,4]Triazolo[4,3-h][1,7]naphthyridine

[1,2,4]Triazolo[4,3-h][1,7]naphthyridine

Cat. No.: B13670992
M. Wt: 170.17 g/mol
InChI Key: KOASNSZMLWLZDC-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-h][1,7]naphthyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system that includes a triazole ring and a naphthyridine ring, making it a unique and versatile molecule in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-h][1,7]naphthyridine typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. For instance, one common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired product in moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[4,3-h][1,7]naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives of the compound can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]Triazolo[4,3-h][1,7]naphthyridine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Studies have demonstrated its inhibitory activities toward various kinases and its antiproliferative effects on cancer cell lines .

Industry: In the industrial sector, this compound derivatives are explored for their use in the development of new materials, such as light-emitting diodes (LEDs) and dye-sensitized solar cells .

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyrazine
  • [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine
  • [1,2,4]Triazolo[1,5-a]pyrimidine

Comparison: Compared to these similar compounds, [1,2,4]Triazolo[4,3-h][1,7]naphthyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. For example, while [1,2,4]Triazolo[4,3-a]pyrazine derivatives are known for their antibacterial activity, this compound exhibits broader biological activities, including anticancer and anti-inflammatory effects .

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-h][1,7]naphthyridine

InChI

InChI=1S/C9H6N4/c1-2-7-3-5-13-6-11-12-9(13)8(7)10-4-1/h1-6H

InChI Key

KOASNSZMLWLZDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NN=CN3C=C2)N=C1

Origin of Product

United States

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